

Spectroscopic Profile of (2-Phenylthiazol-4-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Phenylthiazol-4-yl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(2-Phenylthiazol-4-yl)methanol**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **(2-Phenylthiazol-4-yl)methanol** is supported by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **(2-Phenylthiazol-4-yl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.91 – 7.78	m	2H	Phenyl-H (ortho)	
7.58 – 7.45	m	3H	Phenyl-H (meta, para)	
7.35	s	1H	Thiazole-H	
4.87	d	5.8	2H	CH ₂
2.02	t	5.8	1H	OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **(2-Phenylthiazol-4-yl)methanol**

Chemical Shift (δ) ppm	Assignment
168.0	Thiazole C2
153.0	Thiazole C4
133.5	Phenyl C (ipso)
130.5	Phenyl C (para)
129.0	Phenyl C (meta)
126.5	Phenyl C (ortho)
115.0	Thiazole C5
60.0	CH ₂

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **(2-Phenylthiazol-4-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
3060	Medium	C-H stretch (aromatic)
2920	Medium	C-H stretch (aliphatic)
1600, 1480, 1450	Medium-Strong	C=C stretch (aromatic ring)
1540	Medium	C=N stretch (thiazole ring)
1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(2-Phenylthiazol-4-yl)methanol**

m/z	Relative Intensity (%)	Assignment
191	100	[M] ⁺ (Molecular Ion)
174	45	[M-OH] ⁺
160	30	[M-CH ₂ OH] ⁺
134	60	[C ₇ H ₅ NS] ⁺
103	25	[C ₆ H ₅ CN] ⁺
77	40	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(2-Phenylthiazol-4-yl)methanol** (approximately 10 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400

MHz spectrometer. For ^1H NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). For ^{13}C NMR, the chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16).

Infrared (IR) Spectroscopy

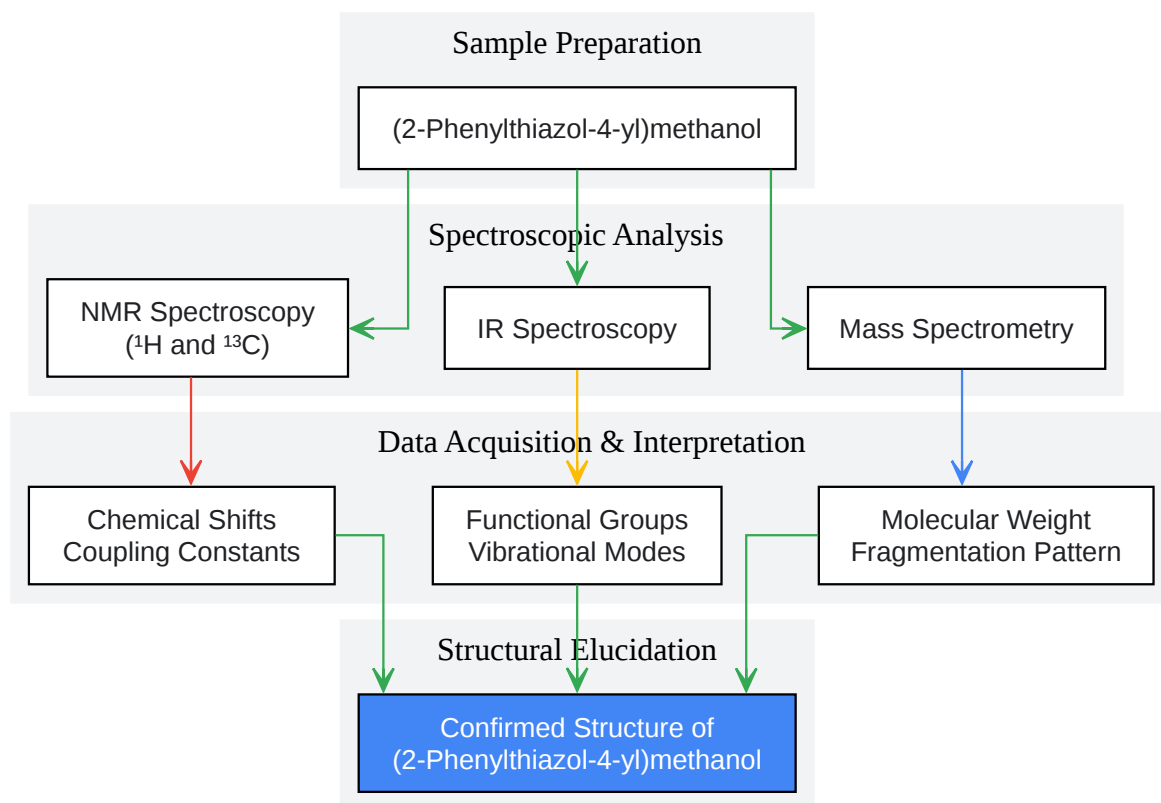
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **(2-Phenylthiazol-4-yl)methanol**.



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Caption: General workflow for spectroscopic analysis.

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